6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one
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Overview
Description
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorine atom and a phenyl group attached to the pent-4-enyl chain, which is connected to the indolin-2-one core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions can occur using nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with multiple receptors, including serotonin and dopamine receptors, which play a role in their pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and the pent-4-enyl chain differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .
Properties
Molecular Formula |
C19H17Cl2NO |
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Molecular Weight |
346.2 g/mol |
IUPAC Name |
6-chloro-3-[1-(3-chlorophenyl)pent-4-enyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C19H17Cl2NO/c1-2-3-7-15(12-5-4-6-13(20)10-12)18-16-9-8-14(21)11-17(16)22-19(18)23/h2,4-6,8-11,15,18H,1,3,7H2,(H,22,23) |
InChI Key |
IPYQVNLMOWVRJC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(C1C2=C(C=C(C=C2)Cl)NC1=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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